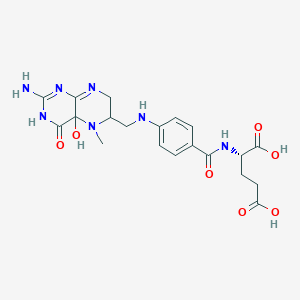

4a-Hydroxy-5-methyltetrahydrofolic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[4-[(2-amino-4a-hydroxy-5-methyl-4-oxo-6,7-dihydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N7O7/c1-27-12(9-23-17-20(27,34)18(33)26-19(21)25-17)8-22-11-4-2-10(3-5-11)15(30)24-13(16(31)32)6-7-14(28)29/h2-5,12-13,22,34H,6-9H2,1H3,(H,24,30)(H,28,29)(H,31,32)(H3,21,23,25,26,33)/t12?,13-,20?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJGYABXPRIKIEP-BTTAGBNVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CN=C2C1(C(=O)NC(=N2)N)O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(CN=C2C1(C(=O)NC(=N2)N)O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N7O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20954773 | |

| Record name | N-(4-{[(4,4a-Dihydroxy-2-imino-5-methyl-1,2,4a,5,6,7-hexahydropteridin-6-yl)methyl]amino}benzoyl)glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20954773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33157-07-2 | |

| Record name | 4a-Hydroxy-5-methyltetrahydrofolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033157072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-{[(4,4a-Dihydroxy-2-imino-5-methyl-1,2,4a,5,6,7-hexahydropteridin-6-yl)methyl]amino}benzoyl)glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20954773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-.ALPHA.-HYDROXY-5-METHYLTETRAHYDROFOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2E16WTX62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Formation and Interconversion Pathways of 4a Hydroxy 5 Methyltetrahydrofolic Acid

Mechanism of Formation as a Degradation Product of 5-Methyltetrahydrofolate

4a-Hydroxy-5-methyltetrahydrofolic acid is not a product of a primary metabolic pathway but rather a downstream consequence of the degradation of 5-methyltetrahydrofolate. This degradation can occur through both oxidative and non-enzymatic routes.

Oxidative Degradation Pathways Leading to this compound

The principal route to the formation of this compound is through the oxidative degradation of 5-methyltetrahydrofolate. 5-MTHF is highly susceptible to oxidation, a process significantly influenced by the presence of oxygen. bevital.nonih.gov This oxidative process is a key factor in the instability of 5-MTHF, particularly during sample handling and storage, which can lead to the artificial generation of this compound. The degradation of folates is widely considered to be an oxidative process. nih.gov

The stability of 5-MTHF is compromised under aerobic conditions, and this degradation is accelerated by factors such as increased temperature and exposure to light. nih.gov The introduction of a hydroxyl group at the 4a position of the pteridine (B1203161) ring of 5-MTHF is a hallmark of this oxidative damage.

Non-Enzymatic Conversion Processes

The conversion of 5-methyltetrahydrofolate to this compound is predominantly a non-enzymatic process, driven by the inherent chemical reactivity of the 5-MTHF molecule with oxidative species. Several environmental factors can influence the rate of this non-enzymatic conversion:

Oxygen: As the primary driver of oxidative degradation, the presence of oxygen is the main factor affecting the stability of 5-MTHF and its conversion. nih.gov

Temperature: Elevated temperatures accelerate the rate of 5-MTHF degradation. nih.gov

Light: Exposure to light can also contribute to the degradation of 5-MTHF. nih.gov

pH: The pH of the environment plays a role in the stability of folates. While degradation can occur at various pH levels, some studies suggest that 5-MTHF may be more stable at a slightly acidic pH of 5 compared to a neutral pH of 7.

The interplay of these factors determines the rate at which 5-methyltetrahydrofolate is non-enzymatically converted to its 4a-hydroxylated form.

Subsequent Metabolic Fates of this compound

Once formed, this compound has a limited number of known metabolic fates, primarily involving a rearrangement to a biologically inactive derivative.

Rearrangement to Biologically Inactive Pyrazino-s-triazine Derivatives (MeFox)

The most well-documented fate of this compound is its rearrangement into a pyrazino-s-triazine derivative, commonly known as MeFox. This conversion renders the folate molecule biologically inactive. The formation of MeFox from this compound represents a further step in the degradation pathway of 5-methyltetrahydrofolate.

Recent research has identified a plant protein, designated as CTM, that can catalyze the conversion of 5-methyltetrahydrofolate to MeFox, which is described as a pyrazino-s-triazine derivative of 4α-hydroxy-5-methyl-tetrahydrofolate.

Other Potential Catabolic Transformations

Current research suggests that beyond its conversion to MeFox, this compound does not undergo significant further catabolic transformations. Studies in rats have indicated that 4a-hydroxy-5-methyltetrahydrofolate is biologically inactive. portlandpress.com When administered to rats, it is almost completely excreted unchanged in the urine and feces over a period of three days. portlandpress.com No metabolites of 4a-hydroxy-5-methyltetrahydrofolate were detected, suggesting a lack of significant catabolic breakdown or incorporation into other folate-dependent pathways in this model. portlandpress.com This evidence supports the view of this compound as a terminal degradation product with limited metabolic processing.

Enzymatic Systems Potentially Involved in Folate Oxidation and Reduction Leading to or from this compound

While the formation of this compound is primarily a non-enzymatic oxidative process, the broader context of folate metabolism is governed by a suite of enzymes that maintain the balance of reduced and oxidized folate species. These enzymes create the environment in which the stability of 5-MTHF is challenged.

Key enzymes in folate metabolism include:

Dihydrofolate Reductase (DHFR): This enzyme is crucial for maintaining the pool of reduced folates. It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), the basic backbone of all active folate coenzymes.

Methylenetetrahydrofolate Reductase (MTHFR): MTHFR catalyzes the conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate, the predominant form of folate in circulation. The irreversible nature of this reaction in cells makes the stability of the resulting 5-MTHF critical.

Below is a table summarizing the key findings related to the metabolic pathways of this compound.

| Factor | Description | Research Findings |

| Formation Pathway | Primary mechanism of this compound generation. | Oxidative degradation of 5-methyltetrahydrofolate. |

| Nature of Formation | The involvement of enzymes in the formation process. | Predominantly a non-enzymatic chemical process. |

| Influencing Factors | Environmental conditions affecting the rate of formation. | Presence of oxygen, elevated temperature, and exposure to light. |

| Primary Metabolic Fate | The main transformation of this compound. | Rearrangement to the biologically inactive pyrazino-s-triazine derivative, MeFox. |

| Biological Activity | The physiological role of this compound. | Considered biologically inactive. |

| Excretion | The primary route of elimination from the body in animal models. | Excreted largely unchanged in urine and feces. |

| Enzymatic Involvement | Direct enzymatic catalysis of formation or reduction. | No specific enzymes identified for direct formation or reduction in mammals. |

Investigation of Specific Enzyme Activities in Folate Stability

The stability of various folate forms is influenced by the enzymatic environment. For instance, the enzyme 5,10-methenyltetrahydrofolate synthetase is involved in the interconversion of folate derivatives. While direct enzymatic activity on the stability of this compound is not well-documented, the enzymes that regulate the levels of its precursor, 5-MTHF, indirectly affect its formation rate. The activity of MTHFR, for example, determines the production rate of 5-MTHF, and factors that inhibit MTHFR could theoretically reduce the substrate available for conversion to this compound. Conversely, conditions that promote the oxidation of 5-MTHF would lead to increased formation of its 4a-hydroxy derivative.

Comparative Analysis of Degradation Kinetics Across Different Folate Forms in Biological Matrices

The stability of folates varies significantly depending on their chemical structure and the surrounding environment. 5-methyltetrahydrofolate is notably less stable than the synthetic form, folic acid, particularly when exposed to heat, light, and oxygen.

Studies on the degradation kinetics in human serum and plasma reveal that 5-MTHF is unstable at room temperature. The degradation of 5-MTHF in these matrices leads to the formation of this compound. The rate of this degradation is influenced by the anticoagulant used, with a more rapid decrease observed in EDTA plasma compared to serum, heparin plasma, or citrate plasma.

| Biological Matrix | Time (hours) | Remaining 5-MTHF (%) |

| EDTA Plasma | 24 | ~60% |

| Serum | 192 | ~50% |

| Heparin Plasma | 192 | ~50% |

| Citrate Plasma | 192 | ~50% |

This table illustrates the percentage of the initial concentration of 5-methyltetrahydrofolate remaining in different biological matrices over time at room temperature.

Thermal degradation studies have also provided insights into the comparative stability of different folate forms. In a phosphate buffer at pH 7, 5-methyltetrahydrofolic acid has a higher Arrhenius activation energy for thermal degradation compared to folic acid, indicating a greater sensitivity to temperature changes.

| Folate Form | Arrhenius Activation Energy (Ea) (kJ mol⁻¹) |

| Folic Acid | 51.66 |

| 5-methyltetrahydrofolic acid | 79.98 |

This table shows the estimated Arrhenius activation energy for the thermal degradation of folic acid and 5-methyltetrahydrofolic acid at ambient pressure.

Furthermore, the degradation of 5-methyltetrahydrofolic acid is significantly influenced by the presence of oxygen. Under anaerobic conditions, 5-MTHF is relatively stable, whereas its degradation is accelerated in the presence of oxygen. The degradation generally follows first-order reaction kinetics.

Factors such as pH also play a crucial role in folate stability. While folic acid is generally more stable at neutral to alkaline pH, the stability of 5-methyltetrahydrofolate can be influenced by the specific buffer system and pH, with some studies indicating greater stability in acidic conditions in certain contexts.

Stability and Degradation Kinetics of 4a Hydroxy 5 Methyltetrahydrofolic Acid in Research Matrices

Factors Influencing the Stability of 4a-Hydroxy-5-methyltetrahydrofolic Acid

The chemical integrity of this compound is susceptible to a range of environmental factors, primarily temperature, pH, and the presence of oxidative agents. Understanding these influences is paramount for accurate analytical measurements and for interpreting its role in biological and chemical systems.

The formation and subsequent degradation of this compound are significantly influenced by temperature. As an intermediate in the thermal degradation of 5-MTHF, its appearance is a marker of temperature-induced decay of the parent compound. Studies on 5-MTHF have shown that its degradation, and by extension the formation of this compound, is accelerated at elevated temperatures. nih.govresearchgate.net For instance, the thermal degradation of 5-MTHF follows first-order reaction kinetics, with the rate constant increasing as the temperature rises. nih.govresearchgate.net

A remarkable synergistic effect of pressure and temperature on the degradation of 5-MTHF has been observed at temperatures above 40°C, leading to an enhanced rate of formation of its degradation products, including this compound. nih.gov The Arrhenius activation energy (Ea) for the thermal degradation of 5-methyltetrahydrofolic acid has been estimated to be 79.98 kJ mol⁻¹. nih.govresearchgate.net

Table 1: Effect of Temperature on the Degradation Rate Constant of 5-methyltetrahydrofolic acid in Phosphate Buffer (pH 7)

| Temperature (°C) | Degradation Rate Constant (k) |

| 65 | Data not available in specific units |

| 80 | Data not available in specific units |

| 100 | Data not available in specific units |

Note: While the direct degradation rate of this compound is not detailed, the data reflects the rate of its formation from 5-MTHF.

The pH of the medium plays a crucial role in the stability of folates, including the formation and persistence of this compound. The degradation of 5-MTHF, its precursor, is known to be pH-dependent. Generally, the degradation rates of folates increase in acidic conditions, specifically at a pH lower than 4. cirad.fr However, some studies have indicated that 5-MTHF may be more stable at pH 5 than at pH 7. cirad.fr This suggests that the formation of this compound would also be modulated by the pH of the environment. While specific studies on the pH stability of isolated this compound are limited, the stability of its parent compound provides indirect evidence of its pH-sensitive nature.

This compound is an intermediate product of the oxidative degradation of 5-MTHF. researchgate.net Severe or prolonged oxidation of 5-methylTHF or 5-methyldihydrofolate (B1666344) leads to the formation of 4a-hydroxy-5-methylTHF. researchgate.net In the absence of a reducing agent, this compound undergoes a structural rearrangement to form a stable pyrazino-s-triazine derivative known as MeFox. researchgate.net The presence of oxygen is a critical factor; under unlimited oxygen supply, the degradation of 5-MTHF is described as a pseudo-first-order reaction. researchgate.net Antioxidants, such as ascorbic acid, can delay the degradation of 5-MTHF and consequently the formation of this compound. researchgate.net

The conditions under which samples containing this compound are stored can significantly affect its concentration. Given its nature as an oxidative degradation product, exposure to air (oxygen) and light, especially at ambient temperatures, can be expected to promote its formation from any residual 5-MTHF in the matrix. For long-term stability and to prevent the artificial formation of this compound, storage at low temperatures (e.g., -80°C) and in the absence of light and oxygen is recommended for folate samples. The presence of reducing agents in the storage buffer can also help to preserve the integrity of the parent folate and minimize the formation of oxidative products like this compound. nih.gov

Quantitative Kinetic Modeling of this compound Formation and Degradation

To understand the dynamic nature of this compound in a system, kinetic modeling is employed. These models provide a mathematical framework to describe the rates of its formation from 5-MTHF and its subsequent conversion to other degradation products.

The degradation of 5-MTHF, which leads to the formation of this compound, has been successfully described using first-order kinetic models in aqueous solutions. researchgate.netnih.govnih.gov This implies that the rate of degradation of 5-MTHF is directly proportional to its concentration. Consequently, the rate of formation of this compound can also be modeled as part of this first-order process. researchgate.net

Researchers have developed complex ordinary differential equation systems based on the 5-methyltetrahydrofolic acid degradation pathway, assuming that the formation of all intermediaries and final products, including this compound, follows first-order kinetics. researchgate.net These models are essential for predicting the concentration of this transient compound over time under specific conditions.

Table 2: Kinetic Parameters for the Degradation of 5-methyltetrahydrofolic acid

| Kinetic Model | Rate Equation | Applicability |

| First-Order | Rate = k[5-MTHF] | Describes the degradation of 5-MTHF in aqueous solutions under various temperature and pH conditions. |

Multiresponse Kinetic Modeling Approaches

Multiresponse kinetic modeling is a sophisticated analytical approach that provides a comprehensive understanding of complex chemical transformations by simultaneously analyzing the concentration changes of multiple reactants, intermediates, and products. taylorfrancis.com This methodology is particularly valuable for elucidating the intricate degradation pathways of labile compounds like folates.

In the context of 5-methyltetrahydrofolic acid (5-MTHF), the precursor to this compound, multiresponse kinetic modeling has been instrumental in defining its degradation mechanism. nih.gov Severe or prolonged oxidation transforms 5-MTHF into the intermediate this compound. researchgate.net Without a reducing agent present, this intermediate is further restructured into a stable oxidation product, a pyrazino-s-triazine derivative often referred to as MeFox. researchgate.net

Researchers have successfully applied Bayesian multiresponse kinetic modeling to characterize the degradation of 5-MTHF under various conditions, including thermal treatments. nih.gov By quantifying the predominant degradation products—such as 5-methyldihydrofolic acid, p-aminobenzoyl-L-glutamic acid, and the s-triazine derivative (MeFox)—researchers can develop a detailed kinetic model of the degradation pathway. nih.gov This approach has been validated for 5-MTHF and has also been extended to study the degradation of other folate forms, like 10-formylfolic acid (10FFA), where intermediary products accumulate differently depending on factors like pH. cirad.frresearchgate.net

Studies investigating the degradation of 5-MTHF in the presence of reducing carbohydrates have also utilized a Bayesian multiresponse kinetic modeling approach. nih.gov This research identified that nonenzymatic glycation can occur, reacting with 5-methyl-7,8-dihydrofolic acid, a degradation product of 5-MTHF. nih.gov The kinetic characterization of this reaction under different thermal conditions was achieved through this modeling technique. nih.gov

The power of multiresponse kinetics lies in its ability to test and validate a proposed reaction network by fitting the model to experimental data where multiple chemical species are measured over time. taylorfrancis.comnih.gov This provides a more robust and mechanistic understanding compared to single-response models, which typically follow only the decay of the parent compound. nih.gov Such detailed kinetic insights are crucial for predicting folate stability and optimizing conditions in food processing and clinical sample handling. nih.govcirad.fr

Implications of Stability for Accurate Folate Research and Sample Handling

The inherent instability of folate derivatives, including the formation and subsequent degradation of this compound, has significant implications for the accuracy of folate research and the necessary protocols for sample handling. nutritionintl.orgnih.gov Folates are sensitive to a variety of environmental factors, including temperature, oxygen, and light, which necessitates strict handling procedures to prevent degradation and ensure reliable measurements. nutritionintl.orgnih.gov

Exposure of whole blood samples to elevated temperatures (e.g., 32°C) for even a few days can lead to substantial decreases in total folate and 5-methylTHF concentrations, with a concurrent and significant increase in the oxidation product MeFox. nih.gov Similarly, delaying the freezing of serum samples by storing them under refrigeration (e.g., 11°C) for several days results in notable folate loss. nih.gov Interestingly, in these scenarios of delayed processing and freezing, the molar loss of 5-methylTHF often exceeds the molar gain of MeFox, suggesting the formation of other, unmeasured degradation products. nih.gov

Long-term storage conditions are also critical. Storing serum at -20°C, a common temperature for many laboratory freezers, has been shown to be suboptimal, leading to significant decreases in total folate after just three months. nih.gov For storage beyond one month, temperatures of -70°C are recommended to maintain folate integrity. nutritionintl.org Freeze-thaw cycles, however, appear to have a less dramatic effect, with studies showing generally stable folate concentrations after up to three cycles. nih.gov

To mitigate these stability issues and ensure accurate data, specific sample handling guidelines are essential.

Collection: Blood samples should be protected from light and elevated temperatures immediately after collection. nutritionintl.org

Processing: Samples should be processed as soon as possible, ideally on the day of collection and within 48 hours at most. nutritionintl.orgsm.ee Serum should be separated from cells promptly to avoid falsely elevated results due to the high folate content in red blood cells. sm.eemedilinkltd.com For red blood cell folate analysis, a hemolysate is prepared using an ascorbic acid solution to stabilize the folates and is then frozen. nutritionintl.orgresearchgate.net

Storage: For short-term storage (up to one week), serum can be kept at 4°C. nutritionintl.org For any duration longer than a month, samples must be stored at -70°C. nutritionintl.orgresearchgate.net

The following tables summarize findings from a study on the effects of suboptimal preanalytical conditions on serum folate concentrations, illustrating the degradation of 5-methylTHF and the formation of its oxidation product, MeFox.

Table 1: Changes in Folate Concentrations in Whole Blood Stored at 32°C (Delayed Processing) An interactive data table showing the mean percentage change in 5-methylTHF and MeFox concentrations in serum from whole blood samples stored at 32°C over three days.

| Storage Duration (Days) | Mean Change in 5-methylTHF (%) | Mean Change in MeFox (%) |

|---|---|---|

| 1 | -36% | +346% |

| 2 | -50% | +380% |

| 3 | -62% | +415% |

Data sourced from a study on suboptimal preanalytical conditions. nih.gov

Table 2: Changes in Folate Concentrations in Serum Stored at 11°C (Delayed Freezing) An interactive data table showing the mean percentage change in 5-methylTHF and MeFox concentrations in serum samples stored at 11°C over two weeks.

| Storage Duration (Days) | Mean Change in 5-methylTHF (%) | Mean Change in MeFox (%) |

|---|---|---|

| 7 | -8.4% | +88% |

| 14 | -29% | +320% |

Data sourced from a study on suboptimal preanalytical conditions. nih.gov

These data underscore the critical need for meticulous sample handling to prevent the oxidative degradation of 5-methyltetrahydrofolic acid and the subsequent formation of compounds like this compound and MeFox, thereby ensuring the accuracy and validity of folate status assessments.

Analytical Methodologies for the Detection and Quantification of 4a Hydroxy 5 Methyltetrahydrofolic Acid

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Folate Species Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the predominant analytical technique for the detailed analysis of folate vitamers due to its high sensitivity and selectivity. montclair.edu This technology is capable of simultaneously measuring multiple folate forms, their catabolites, and oxidation products like 4a-hydroxy-5-methyltetrahydrofolic acid in complex biological matrices such as human serum. researchgate.netismar.org

The development of robust LC-MS/MS methods for this compound, often abbreviated as hmTHF, involves careful optimization of sample preparation and chromatographic conditions. A validated assay for hmTHF alongside other folates like 5-methyltetrahydrofolate (5mTHF) and folic acid has been established. researchgate.netismar.org

A common sample preparation procedure involves:

Addition of an antioxidant, such as ascorbic acid, to serum samples to prevent further oxidation of labile folates during processing. researchgate.netismar.org

Protein precipitation using acetonitrile, which also contains isotope-labeled internal standards for each analyte. researchgate.netismar.org

Evaporation of the resulting supernatant and reconstitution of the analytes in an appropriate solvent, like water, before injection into the LC-MS/MS system. researchgate.netismar.org

Method validation ensures the assay is fit for its intended purpose. Key validation parameters include accuracy, precision, selectivity, sensitivity, linearity, and stability. libretexts.org For instance, recovery experiments for hmTHF have shown results between 82% and 94%, demonstrating acceptable accuracy. ismar.org

The use of stable isotope-labeled (SIL) internal standards is a cornerstone of modern quantitative LC-MS/MS analysis and is considered the best practice for folate assays. nih.gov These standards, which are typically labeled with heavy isotopes like carbon-13 (¹³C) or deuterium (B1214612) (²H), are chemically identical to the analyte of interest but have a different mass. nih.govsynzeal.com

In the analysis of this compound and other folates, ¹³C-labeled versions of the folate forms are added to the sample at the beginning of the extraction process. researchgate.netismar.org Because the SIL standard has nearly identical physicochemical properties to the native analyte, it co-elutes chromatographically and experiences similar effects from the sample matrix and ionization process. synzeal.com This allows the SIL standard to compensate for variations in sample extraction efficiency, matrix effects, and instrument response, which is a prerequisite for a rugged and accurate bioanalytical method. nih.govsynzeal.com This approach significantly improves the accuracy and precision of quantification compared to methods using structural analogues as internal standards. nih.gov

A significant analytical challenge in folate analysis is the existence of isobaric compounds—molecules that have the same nominal mass and can produce identical mass transitions in MS/MS analysis. This compound, particularly its stable oxidized derivative (a pyrazino-s-triazine known as MeFox), is isobaric with 5-formyltetrahydrofolate (5-formylTHF). mdpi.com Both compounds can show a predominant mass transition at the same mass-to-charge ratio (m/z) of 474→327, making them indistinguishable by the mass spectrometer alone if they are not separated first. mdpi.com

Failure to chromatographically separate these two compounds leads to their co-elution and results in an overestimation of 5-formylTHF, as the signal would represent the sum of both compounds. mdpi.com Therefore, LC-MS/MS methods must be specifically developed and optimized to achieve baseline chromatographic separation of MeFox and 5-formylTHF to ensure correct and accurate quantification of each vitamer in serum. mdpi.com Isocratic separation methods have been successfully adapted to resolve these critical isobaric forms. mdpi.com

The performance of an analytical method is defined by key parameters including its detection limits, linear range, and precision (imprecision). For the LC-MS/MS analysis of folates, including this compound, methods have been developed that demonstrate high sensitivity and a broad dynamic range suitable for clinical research. researchgate.netismar.org

In a validated assay measuring multiple folate species, the performance for this compound (hmTHF) was well-characterized. researchgate.netismar.org The assay demonstrated linearity for all measured analytes up to a concentration of 140 nmol/L. researchgate.netismar.org The limits of detection (LOD) and quantification (LOQ) were in the low nanomolar range, allowing for the measurement of these compounds in both folate-deficient and folate-replete individuals. ismar.org

Table 1: Performance Characteristics of an LC-MS/MS Assay for Folate Species Data sourced from a validated method for human serum analysis. ismar.org

| Analyte | Limit of Detection (LOD) (nmol/L) | Limit of Quantification (LOQ) (nmol/L) | Linearity Upper Limit (nmol/L) |

|---|---|---|---|

| 5-methyltetrahydrofolate (5mTHF) | 0.52 | 1.0 | 140 |

| This compound (hmTHF) | 0.16 | 0.4 | 140 |

| Folic Acid (FA) | 0.11 | 0.3 | 140 |

| 5-formyltetrahydrofolate (5fTHF) | 0.07 | 0.2 | 140 |

Imprecision, typically reported as the coefficient of variation (CV%), assesses the repeatability and reproducibility of a method. While specific imprecision data for this compound is not detailed in the provided context, folate assays on modern automated platforms report excellent precision. conicet.gov.ar For example, repeatability (intra-assay precision) can show CV values as low as 1.89% to 4.84%, while reproducibility (inter-assay precision) CVs can range from 8.58% to 10.25%, demonstrating the robustness of such analytical systems. conicet.gov.ar

Alternative and Complementary Analytical Techniques

While LC-MS/MS is the primary tool for the quantification of folate species, other analytical techniques serve complementary roles, particularly in the structural confirmation of novel or unknown compounds that arise from degradation or metabolism.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unequivocal structural elucidation of chemical compounds. nih.gov While less sensitive than MS and thus not typically used for routine quantification of low-concentration analytes in biological samples, NMR is invaluable in process chemistry and degradation studies. nih.gov It can provide detailed information about a molecule's structure without the need for a reference standard of the unknown compound. nih.gov

In the context of folate research, NMR has been instrumental in identifying the structure of degradation products. Studies investigating the degradation of 5-methyltetrahydrofolic acid, the direct precursor to this compound, have utilized NMR in conjunction with LC-MS to identify the resulting products. nih.gov Following degradation induced by thermal treatment, predominant products were purified and their structures were confirmed by NMR as an s-triazine derivative, 5-methyldihydrofolic acid, and p-aminobenzoyl-l-glutamate. nih.gov In another study, NMR was used to identify N(2alpha)-[1-(carboxyethyl)]-5-methyl-5,6,7,8-tetrahydrofolic acid diastereomers, which formed upon heating 5-methyltetrahydrofolic acid in the presence of certain carbohydrates. This demonstrates the critical role of NMR in confirming the chemical identity of folate degradation products, which is essential for understanding the mechanisms of folate instability.

Table 2: List of Compound Names

| Abbreviation / Trivial Name | Full Chemical Name |

|---|---|

| This compound / hmTHF | N-(4-{[(2-Amino-4a-hydroxy-5-methyl-4-oxo-1,4,4a,5,6,7-hexahydropteridin-6-yl)methyl]amino}benzoyl)-L-glutamic acid |

| 5-Methyltetrahydrofolate / 5mTHF | (2S)-2-[[4-[[(2-amino-1,4,5,6,7,8-hexahydro-5-methyl-4-oxopteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioic acid |

| 5-Formyltetrahydrofolate / 5-formylTHF | N-[4-({(2-Amino-5-formyl-4-oxo-1,4,5,6,7,8-hexahydropteridin-6-yl)methyl}amino)benzoyl]-L-glutamic acid |

| Folic Acid / FA | (2S)-2-[[4-[[(2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioic acid |

| MeFox | Pyrazino-s-triazine derivative of 4α-hydroxy-5-methyltetrahydrofolate |

| 5-Methyldihydrofolic acid | (2S)-2-[[4-[[(2-amino-1,4,7,8-tetrahydro-5-methyl-4-oxopteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioic acid |

| p-Aminobenzoyl-l-glutamate | (2S)-2-[(4-aminobenzoyl)amino]pentanedioic acid |

| Ascorbic acid | (5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one |

| Acetonitrile | Acetonitrile |

Pre-analytical Considerations in Folate Research Sample Preparation

The pre-analytical phase, which encompasses sample collection, processing, and storage, is of paramount importance in folate research. nih.gov Folates are notoriously unstable compounds, sensitive to degradation from factors such as heat, oxidation, light, and pH. cdc.gov Therefore, strict adherence to validated protocols is necessary to protect sample integrity and ensure the accuracy of subsequent analyses. nih.gov

Strategies for Minimizing Folate Degradation During Sample Collection and Processing

To obtain reliable measurements of folates and their catabolites, degradation must be actively minimized from the moment of sample collection. Key strategies include:

Temperature Control: Exposure of samples to elevated temperatures must be avoided. nih.gov Research shows that delayed processing of whole blood for just one day at 32°C can result in a 30% loss of serum folate. nih.gov Even at room temperature (22°C), a 10% loss can occur after 24 hours. cdc.gov Therefore, samples should be kept cool and refrigerated if processing is delayed.

Protection from Light: Samples should be protected from direct light, as light exposure can induce oxidation reactions that degrade sensitive folate compounds. cdc.govresearchgate.net

Minimizing Processing Time: The time between sample collection and processing (e.g., centrifugation to separate plasma/serum) or stabilization should be minimized. nih.gov For red blood cell (RBC) folate analysis, thawed whole blood can lose 10% of its folate activity within just one hour at room temperature, emphasizing the need for prompt preparation of the hemolysate. nih.gov

Use of Antioxidants and Buffers: The addition of antioxidants is a critical step for preserving folates. Ascorbic acid is commonly added to serum, plasma, or whole blood hemolysates (e.g., at 1-5 g/L) to prevent oxidative degradation. nih.govnih.gov This has been shown to be particularly important for stabilizing the least stable folate form, tetrahydrofolate. nih.gov The use of specific buffers, such as 4-morpholineethanesulfonic acid (MES) at an acidic pH of 5.0, can also enhance folate stability during extraction. nih.gov

| Sample Type | Storage Condition | Duration | Reported Folate Loss |

| Whole Blood (for Serum Folate) | 32°C | 1 Day | 30% nih.gov |

| Whole Blood (for Serum Folate) | Room Temperature (~22°C) | 1 Day | ~10% cdc.gov |

| Thawed Whole Blood (for RBC Folate) | Room Temperature | 1 Hour | 10% nih.gov |

| Thawed Whole Blood (for RBC Folate) | Room Temperature | 6 Hours | 22% nih.gov |

| Serum | -20°C (without antioxidant) | 1 Year | 20-40% nih.gov |

| Serum | -70°C (with ascorbic acid) | Up to 8 months | Good stability observed nih.gov |

Recovery Assessment of Folate and Its Catabolites

Recovery assessment is a vital component of analytical method validation that quantifies the efficiency of the entire analytical procedure, including extraction and purification steps. nih.gov This ensures that the final measured concentration accurately reflects the true concentration in the original biological matrix.

A highly effective method for assessing recovery is the use of stable isotope dilution assays coupled with LC-MS/MS. nih.gov This technique involves "spiking" the sample with a known quantity of a stable isotope-labeled version of the analyte (e.g., containing ¹³C or ²H atoms) at the earliest stage of sample preparation. nih.gov Because the labeled internal standard has nearly identical chemical and physical properties to the endogenous analyte, it experiences the same potential losses during extraction, cleanup, and analysis. By measuring the ratio of the endogenous (unlabeled) analyte to the recovered (labeled) internal standard, the method can accurately correct for any procedural losses, yielding a highly precise quantification. nih.gov

Studies on long-term storage have utilized such methods to assess the stability and recovery of folate and its degradation products. In one study analyzing serum samples stored for up to 29 years at -25°C, concentrations of the primary active folate, 5-methyltetrahydrofolate (5mTHF), decreased by approximately 3.2% per year. nih.gov Interestingly, its oxidation product, 4a-hydroxy-5-methyltetrahydrofolate (hmTHF), was detected in all samples but did not show a pattern of accumulation beyond four years of storage. nih.gov A significant finding from this research was that a large portion of the degraded folate could be analytically recovered by converting all folate forms to p-aminobenzoylglutamate (pABG) through oxidation and hydrolysis, with this pABG measurement declining at a much slower rate of 0.98% per year. nih.gov This demonstrates that even in degraded archival samples, a reliable estimate of initial folate status can be obtained by measuring total pABG equivalents. nih.gov

| Analyte | Measurement Method | Approximate Annual Decrease | Approximate Recovery after 29 Years |

| 5-methyltetrahydrofolate (5mTHF) | LC-MS/MS | 3.2% nih.gov | ~8% |

| Microbiologically Active Folate | Microbiological Assay | 2.8% nih.gov | ~18% |

| Total Folate as pABG equivalents | LC-MS/MS (post-oxidation) | 0.98% nih.gov | ~80% nih.gov |

Research on the Biological and Metabolic Significance of 4a Hydroxy 5 Methyltetrahydrofolic Acid As a Metabolite/catabolite

Presence and Distribution of 4a-Hydroxy-5-methyltetrahydrofolic Acid in Biological Systems

Detection in Animal Models (e.g., Rat Urine)

The investigation of this compound in animal models has been instrumental in understanding its metabolic fate. Early studies using rats have been pivotal in identifying the biological activity and metabolic pathways of folate derivatives. nih.gov Research involving the administration of radiolabelled folates to rats has facilitated the tracking of their conversion and excretion products. While some studies have focused on identifying other folate degradation products like p-acetamidobenzoate in rat urine nih.gov, the presence of this compound is implied as a precursor in the oxidative degradation pathway of 5-methyltetrahydrofolate. The metabolism of 5-methyltetrahydrofolate has been studied in rats, including those bearing tumors, to understand the differences in folate handling in various physiological and pathological states. nih.gov These foundational animal studies have paved the way for more detailed quantitative analysis in human subjects.

Quantification in Human Biological Fluids (e.g., Serum, Plasma)

The development of advanced analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has enabled the precise quantification of various folate forms, including this compound, in human biological fluids. researchgate.netnih.gov In healthy individuals, this compound is a consistent, albeit minor, component of the total folate pool in serum.

One study involving 168 healthy blood donors found that this compound (referred to as hmTHF) constituted approximately 12.1% of the total serum folate concentration. researchgate.net The mean total folate concentration was 22.7 nmol/L, with the majority being 5-methyltetrahydrofolate (5mTHF) at 85.8%. researchgate.net This indicates that this compound is a naturally occurring catabolite in circulation. The detection limits for this and other folates in the assay were in the range of 0.07-0.52 nmol/L. researchgate.net

Furthermore, concentrations of folate catabolites, including what is presumed to be derivatives of this compound, are significantly higher in patients with renal failure. researchgate.net This suggests that the kidneys play a role in the clearance of this metabolite. The stability of folates in serum and plasma is a critical pre-analytical factor, as 5-methyltetrahydrofolate can degrade to this compound, particularly at room temperature. bevital.no

| Study Population | Biological Fluid | Analytical Method | Mean Concentration of Total Folate | Percentage of this compound | Reference |

|---|---|---|---|---|---|

| 168 Healthy Blood Donors | Serum | Liquid Chromatography-Tandem Mass Spectrometry | 22.7 nmol/L | 12.1% | researchgate.net |

Role of this compound as an Indicator of Folate Metabolic State

Monitoring Folate Stability in Stored Biological Samples

The chemical lability of 5-methyltetrahydrofolate makes it prone to degradation during the handling and storage of biological samples, which can compromise the accuracy of folate status assessment. nih.gov this compound is a key product of this ex vivo degradation. bevital.no Studies have shown that when serum or plasma samples are stored at room temperature, the concentration of 5-methyltetrahydrofolate decreases, with a corresponding increase in the concentration of this compound. bevital.no This conversion is more rapid in EDTA plasma than in serum. bevital.no

Even when stored at -20°C, a decline in 5-methyltetrahydrofolate concentration can be observed over time, with a partial recovery as this compound. bevital.nonih.gov In one experiment where whole blood was stored at 32°C for up to three days, there was a significant decrease in 5-methyltetrahydrofolate (36–62%) and a substantial increase in its oxidation product (MeFox) (346–415%). nih.gov However, the molar loss in 5-methyltetrahydrofolate often exceeds the gain in its initial oxidation product, suggesting further degradation to other catabolites. nih.gov The presence and quantification of this compound are therefore critical for quality control in epidemiological studies and clinical laboratories to ensure the integrity of folate measurements in stored samples.

| Storage Condition | Change in 5-methyltetrahydrofolate (5-methylTHF) | Change in MeFox (oxidation product of 4α-hydroxy-5-methylTHF) | Reference |

|---|---|---|---|

| Whole blood at 32°C for ≤3 days | ↓ 36–62% | ↑ 346–415% | nih.gov |

| Serum at 11°C for 7–14 days | ↓ 8.4–29% | ↑ 88–320% | nih.gov |

| Serum at -20°C for ≤12 months | Significant decrease after 3 months | Increase did not fully account for the loss of 5-methylTHF | nih.gov |

Theoretical Models of Folate Turnover Incorporating this compound Dynamics

Theoretical models of folate turnover aim to describe the complex interplay of absorption, tissue distribution, metabolic interconversion, and catabolism of various folate forms. The inclusion of this compound dynamics is essential for a comprehensive model. Its formation represents a key catabolic route for 5-methyltetrahydrofolate, the terminal product of the methylenetetrahydrofolate reductase (MTHFR) reaction, which commits a methyl group from the folate cycle to the methionine cycle. nih.gov

A complete model would depict the pool of 5-methyltetrahydrofolate as being subject to both enzymatic utilization (e.g., in the remethylation of homocysteine to methionine) and non-enzymatic, oxidative degradation to this compound. The rate of this degradation would be influenced by the level of oxidative stress. This catabolite is considered biologically inactive and its formation represents an irreversible loss from the active folate pool. Subsequent degradation of this compound to smaller molecules, such as p-aminobenzoylglutamate and its acetylated form, which are then excreted, would also be incorporated into such a model. researchgate.netbevital.no By quantifying the flux through this oxidative pathway via measurement of this compound, these models can provide a more accurate estimation of folate requirements and how they might be altered by physiological states associated with increased oxidative stress.

Conceptual Frameworks for Folate Interconversion and Degradation

Folate interconversion is a vital process that allows the cell to utilize different forms of this vitamin for a variety of metabolic reactions, including nucleotide synthesis and amino acid metabolism. nih.gov However, folates, particularly the reduced forms like 5-MTHF, are susceptible to degradation. The formation of this compound is a key aspect of this degradation process.

The primary conceptual framework for the formation of this compound, also known as MeFox (a pyrazino-s-triazine derivative), is through the oxidative degradation of 5-MTHF. nih.gov This oxidation can be influenced by several factors, including temperature, oxygen levels, and exposure to light. nih.gov The degradation of 5-MTHF has been observed to follow first-order reaction kinetics. nih.gov

One proposed mechanism for the photodegradation of 5-MTHF involves a two-step process. Initially, 5-MTHF is oxidized to 5-methyldihydrofolate (B1666344) (5-MDHF). Subsequently, the molecule undergoes cleavage. ous-research.no While this photodegradation has been studied, oxidation by reactive oxygen species is considered a more likely in vivo mechanism. ous-research.no

Interestingly, research in plants has identified an enzyme, designated as CTM, that actively catalyzes the conversion of 5-MTHF to MeFox. The presence of such an enzyme suggests a potentially regulated biological pathway for the formation of this catabolite, at least in some organisms. researchgate.net

The degradation of 5-MTHF to this compound is significant as it represents a loss of biologically active folate. Under certain suboptimal preanalytical conditions, such as delayed processing of blood samples or exposure to elevated temperatures, a significant decrease in 5-MTHF can be observed, with a corresponding increase in MeFox. nih.gov However, the molar loss of 5-MTHF often exceeds the molar gain of MeFox, indicating that other degradation products may also be formed. nih.gov

The interconversion and degradation of folates are part of a larger, highly regulated system. The folate cycle is interconnected with the methionine cycle, which is crucial for providing methyl groups for a wide range of cellular methylation reactions, including DNA methylation. nih.govcreative-proteomics.com The availability of folate, and by extension, the rate of its degradation, can therefore have far-reaching effects on cellular processes.

Table 1: Factors Influencing the Degradation of 5-Methyltetrahydrofolate (5-MTHF)

| Factor | Description of Effect on 5-MTHF Degradation |

|---|---|

| Temperature | Increased temperature accelerates the degradation of 5-MTHF. nih.gov |

| Oxygen | The presence of oxygen is a primary factor in the oxidative degradation of 5-MTHF. nih.gov |

| Light | Exposure to light, particularly UV radiation, can induce the degradation of 5-MTHF. nih.gov |

| High Pressure | High hydrostatic pressure, especially in combination with thermal treatment, can enhance the degradation rate of 5-MTHF. nih.gov |

Computational Approaches to Model Folate Pathway Kinetics

The complexity of the folate metabolic network, with its numerous interconnected reactions and regulatory feedback loops, makes it an ideal candidate for computational modeling. nih.govnih.gov Mathematical models provide a powerful tool to analyze this system, allowing researchers to formulate and test hypotheses that would be difficult or impossible to investigate solely through in vitro or in vivo experiments. nih.gov

Computational models of folate metabolism are typically constructed as systems of ordinary differential equations (ODEs). oup.com These equations are based on the principles of chemical kinetics, most commonly the law of mass action, which states that the rate of a reaction is proportional to the concentration of the reactants. oup.com These models can vary in their complexity, with some incorporating details such as folate polyglutamation, allosteric enzyme regulation, and the subcellular compartmentalization of folate pathways between the cytosol and mitochondria. nih.gov

These models have been instrumental in several areas of folate research:

Investigating Drug Effects: Folate pathway models are frequently used to study the impact of antifolate drugs, such as methotrexate, on the metabolic network. They can help in understanding mechanisms of drug resistance and in optimizing drug dosage and scheduling. nih.gov

Understanding Disease Mechanisms: By integrating data on enzyme kinetics and regulatory mechanisms, these models can predict how disruptions in folate metabolism might contribute to various disease states. nih.gov

While many computational models of the folate cycle exist, the specific inclusion of the degradation pathway leading to this compound is not always a central feature. However, the foundational principles of these models can be extended to include this catabolic route. To accurately model the formation of this compound, kinetic parameters for the degradation of 5-MTHF would be required. These would include reaction rate constants and, for enzyme-catalyzed reactions, Michaelis-Menten constants (Km and Vmax).

Kinetic studies on the degradation of 5-MTHF under various conditions, such as different temperatures and pressures, have been performed and can provide the necessary data to parameterize these models. nih.gov For instance, the degradation of 5-MTHF has been shown to follow first-order kinetics, and the rate constants for this degradation under specific conditions have been determined. nih.gov

Table 2: Applications of Computational Modeling in Folate Metabolism Research

| Application Area | Description |

|---|---|

| Pharmacology | Simulating the effects of antifolate drugs on the folate pathway to understand drug efficacy and resistance. nih.gov |

| Genetics | Predicting the metabolic consequences of single nucleotide polymorphisms (SNPs) in folate-related genes. oup.com |

| Nutrition | Modeling the impact of varying folate intake on the concentrations of different folate vitamers and related metabolites. |

| Disease Pathology | Investigating how alterations in folate metabolism may contribute to the development of diseases such as cancer and neural tube defects. nih.gov |

Future Directions and Emerging Research Areas Pertaining to 4a Hydroxy 5 Methyltetrahydrofolic Acid

Development of Advanced Analytical Platforms for Comprehensive Folate Profiling

The accurate measurement of various folate forms, including the unstable oxidation product 4a-hydroxy-5-methyltetrahydrofolic acid, is critical but challenging due to their low concentrations, chemical instability, and potential for interconversion during sample handling. tandfonline.com Future research is focused on refining analytical platforms to overcome these hurdles.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice, surpassing older microbiological or protein-binding assays which cannot distinguish between individual folate vitamers. tandfonline.comnih.gov However, even with LC-MS/MS, challenges remain. tandfonline.com Innovations are being directed toward:

Enhanced Chromatographic Separation: Developing novel liquid chromatography techniques, such as Hydrophilic Interaction Liquid Chromatography (HILIC), to improve the retention and separation of polar analytes like folates from complex biological matrices. nih.govrestek.com This allows for more accurate quantification without interference from components like phospholipids (B1166683) in plasma. restek.com

Stabilization During Sample Preparation: Implementing strategies to prevent the degradation and interconversion of labile folates. This includes the use of antioxidant cocktails (e.g., ascorbic acid) and derivatization techniques that "lock" the folate in its original state upon extraction. acs.orgnih.gov

Comprehensive Profiling: Creating multi-platform approaches that can simultaneously measure a wide array of analytes related to one-carbon metabolism, including various folate species, their catabolites, and related B-vitamins, from a small sample volume. researchgate.net This provides a holistic view of the metabolic network. researchgate.netresearcher.life

High-Resolution Mass Spectrometry: Utilizing the capabilities of high-resolution instruments, such as Orbitrap MS, to better identify and quantify folate polyglutamates and their fragments, which can be difficult to measure accurately due to their diverse ion patterns and in-source fragmentation. nih.govresearcher.life

These advancements will enable researchers to more accurately quantify this compound and other folate species, providing a clearer picture of folate status in various biological samples. nih.gov

Table 1: Comparison of Analytical Techniques for Folate Analysis

| Technique | Advantages | Disadvantages | Relevance for this compound |

| Microbiological Assays | Measures total biologically active folate. | Lacks specificity for individual vitamers; slower turnaround. researchgate.net | Cannot specifically quantify this compound. |

| Competitive Protein Binding Assays | Simpler and faster than microbiological assays. | Lacks specificity for individual vitamers; potential for cross-reactivity. nih.govnih.gov | Cannot specifically quantify this compound. |

| LC-MS/MS | High sensitivity and specificity; can quantify multiple individual folates simultaneously. tandfonline.comnih.gov | Requires sophisticated equipment; sample preparation is critical to prevent analyte degradation. tandfonline.com | The gold standard for specific detection and quantification. restek.comresearchgate.net |

| HILIC-LC-MS/MS | Excellent retention of polar compounds like folates, improving separation from matrix interferences. restek.com | Requires careful method development and mobile phase optimization. | Improves accuracy by separating it from other polar molecules. nih.govrestek.com |

Investigation of Enzymatic Pathways Involved in this compound Formation and Further Metabolism

The formation of this compound is primarily understood as a result of the oxidation of 5-methyltetrahydrofolic acid (5-MTHF). This can occur non-enzymatically under conditions of oxidative stress or through enzymatic reactions. A key area of future research is the detailed investigation of these enzymatic pathways.

One significant pathway involves the uncoupling of nitric oxide synthase (NOS) enzymes. Under normal conditions, NOS produces nitric oxide. However, when its substrate (L-arginine) or cofactor (tetrahydrobiopterin, BH4) is limited, the enzyme can become "uncoupled" and use other molecules, like 5-MTHF, as reductants, leading to their oxidation and the formation of compounds like this compound.

Further research will focus on:

Pterin-4a-carbinolamine Dehydratase (PCD): This enzyme is crucial for recycling oxidized pterin (B48896) cofactors. nih.gov PCD catalyzes the dehydration of 4a-hydroxytetrahydrobiopterin to its quinonoid form, which is then reduced back to active BH4. mdpi.com It is hypothesized that PCD may play a similar role in metabolizing 4a-hydroxy folate derivatives. nih.gov Investigating whether this compound is a substrate for PCD is a critical next step. Deficiencies in PCD are known to cause a rare form of tetrahydrobiopterin (B1682763) deficiency. wikipedia.org

Other Reductases and Dehydratases: Exploring whether other, as-yet-unidentified enzymes are involved in either the formation or the subsequent breakdown of this compound.

Enzyme Kinetics: Characterizing the kinetics of the enzymes that interact with this compound to understand the rate of its formation and clearance in a biological system.

Elucidation of Regulatory Mechanisms Governing Folate Stability in Physiological and Pathophysiological Contexts

Folate stability is a critical factor in maintaining adequate folate status. Reduced folates, including 5-MTHF, are susceptible to degradation by factors such as heat, oxygen, light, and acidic pH. nih.govresearchgate.net this compound, being an oxidation product, is central to the study of these degradation pathways.

Future research aims to elucidate the complex mechanisms that regulate folate stability:

Impact of Oxidative Stress: Quantifying how pathological conditions associated with high oxidative stress (e.g., inflammation, cardiovascular disease) accelerate the conversion of 5-MTHF to this compound. Studies show that active folate derivatives can protect cells from high glucose-induced oxidative stress and inflammation. nih.gov

Role of Antioxidants: Investigating the protective effects of endogenous and exogenous antioxidants (like ascorbic acid) in preventing the oxidation of 5-MTHF. researchgate.net

pH and Oxygen Concentration: Folates are known to be more stable under anaerobic conditions. researchgate.net Research is needed to precisely model how physiological variations in pH and oxygen tension within different cellular compartments and tissues affect the rate of this compound formation.

Interactions with Other Molecules: Folates can interact with other biological molecules like proteins and reducing sugars, which can either enhance their stability or accelerate their degradation. researchgate.net Understanding these interactions is key to predicting folate stability in complex biological environments.

Research into the Bioavailability and Metabolic Fate of Folate Derivatives in Experimental Systems

While the bioavailability of major folates like folic acid and 5-MTHF has been studied, the fate of their oxidation products is less clear. nih.govnih.gov A key research question is whether this compound can be absorbed, utilized, or repaired by the body, or if it is simply an inactive end-product destined for excretion.

Emerging research in this area will likely involve:

In Vitro Digestion Models: Using simulated digestion models to study the stability and bioaccessibility of folate oxidation products from different food matrices. mdpi.com

Animal Models: Employing animal models, such as rats, to trace the metabolic fate of labeled this compound after administration. nih.gov This can help determine its tissue distribution and whether it can be converted back to a biologically active folate form.

Cell Culture Systems: Using human cell lines, such as stimulated lymphocytes or endothelial cells, to study the transport and intracellular metabolism of this compound and to understand its impact on one-carbon metabolism. nih.govresearchgate.net This can reveal whether it competes with 5-MTHF for cellular uptake or enzymatic processing.

Applications in Biomarker Discovery for Folate Status and Related Metabolic Perturbations in Research Cohorts

The ability to measure specific folate forms opens the door for developing more nuanced biomarkers of health and disease. This compound is a promising candidate biomarker for conditions beyond simple folate deficiency.

Future applications in biomarker discovery include:

Indicator of Oxidative Stress: Since its formation is linked to oxidative processes and potential NOS uncoupling, elevated levels of this compound could serve as a specific biomarker for oxidative stress that directly impacts the folate pathway.

Assessing Functional Folate Status: The ratio of this compound to 5-MTHF could provide a more dynamic picture of "functional" folate status than total folate concentration alone, reflecting not just folate availability but also the metabolic stress being placed upon the folate pool.

Disease-Specific Biomarkers: Investigating the levels of this compound in large-scale epidemiological studies of diseases where folate metabolism and oxidative stress are implicated, such as cardiovascular disease, certain cancers, and neurodegenerative disorders. nih.govmdpi.com This could help identify metabolic perturbations and potentially stratify patients for targeted interventions.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended to assess the stability of 4a-Hydroxy-5-methyltetrahydrofolic acid under varying pH and temperature conditions?

- Methodological Answer : Stability studies should involve controlled storage at different pH levels (e.g., 2–9) and temperatures (4°C, 25°C, 37°C) with periodic sampling. Use HPLC (High-Performance Liquid Chromatography) to quantify degradation products, as validated in studies on structurally similar folates like 5-Methyltetrahydrofolic acid . Monitor for oxidation byproducts by including antioxidants (e.g., ascorbic acid) in buffers. Reference safety guidelines for incompatible materials (e.g., avoid strong acids/alkalis) .

Q. How can researchers safely handle this compound to minimize photodegradation and oxidative damage?

- Methodological Answer : Store the compound in amber vials under inert gas (e.g., argon) at –80°C. Use gloves compliant with EN 374 standards to prevent contamination, and avoid exposure to moisture and heat during weighing . For in vitro assays, prepare solutions in degassed buffers with 1–2 mM β-mercaptoethanol to stabilize reduced folate forms .

Q. What analytical techniques are most effective for quantifying this compound in biological matrices?

- Methodological Answer : LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is preferred due to its sensitivity in distinguishing between folate derivatives. Validate methods using isotopically labeled internal standards (e.g., ¹³C-labeled analogs) to correct for matrix effects. For lower-budget setups, UV-vis spectrophotometry at 290–305 nm can be used, but cross-validate with HPLC to confirm specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic binding affinities of this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, cofactor concentrations). Perform comparative studies using standardized protocols:

- Use surface plasmon resonance (SPR) to measure real-time binding kinetics.

- Test under physiologically relevant conditions (e.g., 5 mM Mg²⁺, 37°C).

- Analyze data with global fitting software (e.g., BIAevaluation) to account for nonspecific interactions. Cross-reference results with structural analogs like 5-Methyltetrahydrofolic acid to identify conserved binding motifs .

Q. What strategies optimize the synthetic yield of this compound while minimizing diastereomer formation?

- Methodological Answer :

- Employ asymmetric catalysis with chiral ligands (e.g., BINAP-ruthenium complexes) during reductive amination steps.

- Monitor reaction progress via chiral HPLC to isolate the desired 6S isomer.

- Use low-temperature (–20°C) crystallization in tert-butyl methyl ether to enhance enantiomeric purity. Adjust substituent groups (e.g., methoxy vs. methyl) to evaluate steric effects on yield, as demonstrated in triazolquinoxaline derivative syntheses .

Q. How should researchers design experiments to evaluate the compound’s role in one-carbon metabolism under hypoxic conditions?

- Methodological Answer :

- Use CRISPR-edited cell lines (e.g., MTHFR-knockout models) to isolate folate pathway activity.

- Quantify formate release via gas chromatography and ATP levels via luminescence assays.

- Apply hypoxia chambers (1% O₂) and compare results to normoxic controls. For in vivo validation, use isotopic tracing (¹³C-formate) in murine models to track carbon flux into nucleotides .

Q. What computational approaches are effective for predicting the redox behavior of this compound?

- Methodological Answer :

- Perform DFT (Density Functional Theory) calculations at the B3LYP/6-31G* level to model oxidation potentials.

- Validate predictions with cyclic voltammetry experiments in buffered aqueous solutions.

- Cross-reference with PubChem’s cheminformatics data on analogous compounds (e.g., 4-Hydroxybenzaldehyde) to identify substituent effects on redox stability .

Data Contradiction Analysis

Q. How to address conflicting reports on the cytotoxicity of this compound in cancer cell lines?

- Methodological Answer :

- Replicate studies using standardized cell lines (e.g., HT-29, HeLa) and folate-free media to eliminate confounding variables.

- Measure intracellular folate levels via LC-MS/MS to correlate cytotoxicity with metabolite accumulation.

- Conduct dose-response assays with positive controls (e.g., methotrexate) and adjust for cell-specific folate receptor expression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.